![molecular formula C14H16FN7 B2956479 N7-(4-fluorophenyl)-N5-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286703-59-0](/img/structure/B2956479.png)
N7-(4-fluorophenyl)-N5-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N7-(4-fluorophenyl)-N5-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine” is a novel compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesized compounds were then evaluated for their neuroprotective and anti-neuroinflammatory activity .Scientific Research Applications
Synthesis and Biological Activity
Research on pyrimidine derivatives, including those linked with morpholinophenyl derivatives, has demonstrated significant biological activities. For instance, a study by Gorle et al. (2016) synthesized a series of fluorine and morpholine modified pyrimidine derivatives that exhibited larvicidal activity against mosquito larvae, suggesting potential applications in controlling mosquito-borne diseases (Gorle et al., 2016).
Antiparasitic Activity
Compounds based on triazolo and pyrimidine scaffolds have been explored for their therapeutic potential against neglected tropical diseases such as leishmaniasis and Chagas disease. Salas et al. (2017) reviewed the antiparasitic activity and therapeutic potential of metal complexes with triazolo[1,5-a]pyrimidines, highlighting their significance in developing new treatments for these diseases (Salas et al., 2017).
Antiviral and Antibacterial Applications
Research has also focused on the synthesis of triazolo and pyrimidine derivatives for antiviral and antibacterial applications. Massari et al. (2017) developed efficient synthesis methods for triazolo[1,5-a]pyrimidine derivatives, identifying compounds with promising ability to inhibit influenza virus RNA polymerase, indicating potential antiviral applications (Massari et al., 2017).
Antibacterial Agents
Another study by Solankee and Patel (2004) synthesized a series of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with antibacterial activity, further underscoring the versatility of pyrimidine derivatives in developing new antibacterial agents (Solankee & Patel, 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,5-d]pyrimidines, have been reported to inhibit c-met/vegfr-2 kinases . Another study suggests that triazolo[4,5-d]pyrimidine derivatives can inhibit GCN2 . These targets play crucial roles in cell signaling and growth, making them potential targets for cancer treatment.
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the target’s normal function . This can lead to a decrease in cell proliferation and an increase in cell apoptosis, particularly in cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For instance, c-Met and VEGFR-2 are involved in various signaling pathways that regulate cell growth, survival, and migration . Inhibition of these targets could disrupt these pathways, leading to anti-proliferative effects. Similarly, GCN2 plays a role in the integrated stress response pathway, and its inhibition could affect cellular responses to stress .
Result of Action
The result of this compound’s action would likely depend on its specific targets and mode of action. If it acts as an inhibitor of c-Met/VEGFR-2 kinases or GCN2, it could potentially have anti-proliferative effects and induce apoptosis in cancer cells . .
properties
IUPAC Name |
7-N-(4-fluorophenyl)-5-N-(2-methylpropyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN7/c1-8(2)7-16-14-18-12(11-13(19-14)21-22-20-11)17-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H3,16,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSNXIQWXZAHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B2956396.png)
![(1-methyl-5-{[4-(4-nitrophenyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2956397.png)
![1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B2956398.png)
![2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2956399.png)
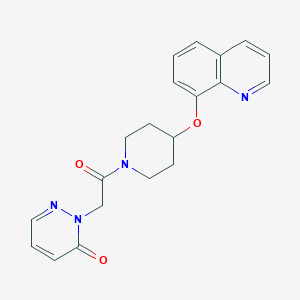
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2956404.png)
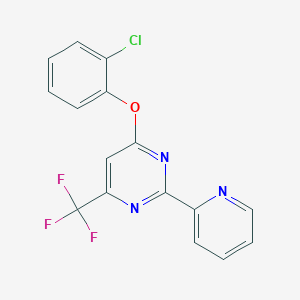
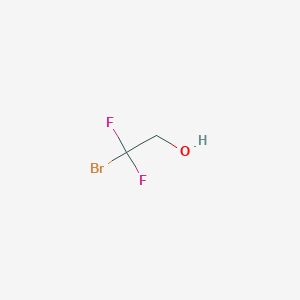
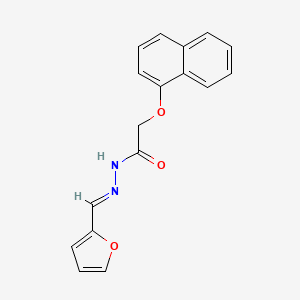
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2956408.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2956409.png)
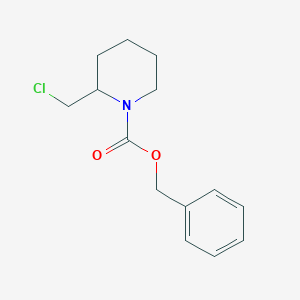
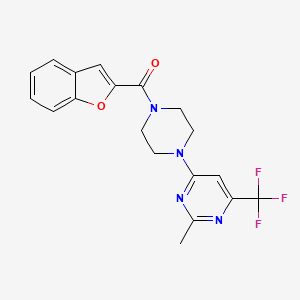
![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)